molecular formula C17H21ClN4O2S B2952558 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-isopentylacetamide CAS No. 921475-42-5

2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-isopentylacetamide

Cat. No.: B2952558
CAS No.: 921475-42-5
M. Wt: 380.89
InChI Key: QHOSRMMWFCJKQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-isopentylacetamide is a useful research compound. Its molecular formula is C17H21ClN4O2S and its molecular weight is 380.89. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 is a key receptor involved in angiogenesis, the process of new blood vessel formation. It plays a crucial role in the growth and survival of cancer cells.

Mode of Action

The compound interacts with VEGFR2, inhibiting its activity . This inhibition disrupts the signaling pathways that promote angiogenesis, leading to a decrease in blood vessel formation. As a result, the growth and proliferation of cancer cells are hindered.

Pharmacokinetics

Thiazole derivatives, to which this compound belongs, are generally known for their good bioavailability

Properties

IUPAC Name

2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(3-methylbutyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O2S/c1-11(2)6-7-19-15(23)9-14-10-25-17(21-14)22-16(24)20-13-5-3-4-12(18)8-13/h3-5,8,10-11H,6-7,9H2,1-2H3,(H,19,23)(H2,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHOSRMMWFCJKQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)CC1=CSC(=N1)NC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.